2-Hydroxy-4,6-dimethylbenzoic acid

Physicochemical characterization Thermal stability Acid-base equilibrium

Secure the regioisomerically pure 4,6-dimethyl analog for structure-activity relationship studies. Unlike the 3,5-isomer, the methyl groups flanking the carboxyl and hydroxyl groups create a specific steric environment for bidentate metal chelation (Fe³⁺, Cu²⁺, Zn²⁺) and activate C3/C5 for electrophilic substitution. This 98% purity research chemical is essential for reproducible organocatalytic amine oxidation and pharmaceutical intermediate synthesis. Avoid isomeric contamination; specify CAS 6370-32-7.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 6370-32-7
Cat. No. B1593786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4,6-dimethylbenzoic acid
CAS6370-32-7
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C(=O)O)C
InChIInChI=1S/C9H10O3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10H,1-2H3,(H,11,12)
InChIKeyOQDPLEDHXOOBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4,6-dimethylbenzoic Acid (CAS 6370-32-7) – Technical Identity and Baseline Specifications for Procurement Evaluation


2-Hydroxy-4,6-dimethylbenzoic acid (synonyms: 4,6-dimethylsalicylic acid, 2,4-dimethyl-6-hydroxybenzoic acid, 6-hydroxy-2,4-xylic acid) is a substituted benzoic acid derivative with molecular formula C₉H₁₀O₃ and molecular weight 166.17 g/mol [1]. Structurally, it features a carboxyl group at the 1-position, a hydroxyl group at the 2-position, and methyl substituents at the 4- and 6-positions of the benzene ring . Key baseline physicochemical parameters include melting point 166 °C, predicted boiling point 323.7±30.0 °C, predicted density 1.249±0.06 g/cm³, and predicted pKa 3.07±0.25 . The compound is commercially available in research-grade quantities (typically 97–98% purity) from multiple suppliers .

Why Generic Substitution Fails: Structural Specificity of 2-Hydroxy-4,6-dimethylbenzoic Acid (CAS 6370-32-7) in Regioisomer-Dependent Applications


The procurement decision for 2-hydroxy-4,6-dimethylbenzoic acid cannot be reduced to simply sourcing any dimethylsalicylic acid isomer. The specific 4,6-dimethyl substitution pattern—with methyl groups positioned ortho and para to the hydroxyl group and flanking the carboxyl group—creates a unique steric and electronic environment distinct from its 3,5-dimethyl isomer or other methyl-substituted salicylic acid derivatives . This regioisomeric specificity directly impacts metal chelation geometry, hydrogen-bonding capacity, and reactivity in electrophilic substitution pathways. Evidence from broader salicylic acid derivative studies demonstrates that methylation position alters both coordination chemistry and catalytic activity profiles [1][2]. Consequently, substituting the 4,6-isomer with the more widely available 3,5-dimethylsalicylic acid or unsubstituted salicylic acid introduces undefined variables in metal complexation studies, synthetic intermediate pathways, and structure-activity relationship investigations .

Quantitative Differentiation Evidence for 2-Hydroxy-4,6-dimethylbenzoic Acid (CAS 6370-32-7) Versus Structural Analogs


Physicochemical Baseline Differentiation: Melting Point and pKa Comparison Between 4,6-Dimethylsalicylic Acid and Unsubstituted Salicylic Acid

The presence of two electron-donating methyl groups at the 4- and 6-positions alters the physicochemical properties of 2-hydroxy-4,6-dimethylbenzoic acid relative to unsubstituted salicylic acid. The compound exhibits a melting point of 166 °C, which is 8 °C higher than salicylic acid (158–159 °C), indicating increased lattice stability [1]. Additionally, the predicted pKa of 3.07±0.25 represents a modest increase relative to salicylic acid (pKa 2.97), consistent with the electron-donating effect of the methyl substituents on carboxyl acidity [2].

Physicochemical characterization Thermal stability Acid-base equilibrium

Chelation Geometry Divergence: Steric Consequences of 4,6-Dimethyl Substitution on Metal Coordination Compared to 3,5-Dimethyl Isomer

The 4,6-dimethyl substitution pattern positions methyl groups ortho to the hydroxyl group (at C6) and meta to the carboxyl group (at C4), creating a steric environment fundamentally different from the 3,5-dimethyl isomer where methyl groups occupy positions adjacent to the hydroxyl-bearing C2 and carboxyl-bearing C1 . This regioisomeric distinction alters the accessible coordination geometries during bidentate chelation of d-metal cations. Studies on substituted salicylic acid derivatives confirm that bidentate chelate coordination proceeds through the ionized hydroxy group and carboxylic O atom, and that the positioning of ring substituents modulates complex stability and geometry [1]. The 4,6-isomer's unique substitution pattern is expected to yield different metal-binding thermodynamics and complex stoichiometry compared to the 3,5-isomer, although direct comparative data between these specific isomers are not available in the open literature .

Coordination chemistry Metal complexation Steric hindrance

Synthetic Intermediate Positional Specificity: Reactivity Differences in Electrophilic Aromatic Substitution Pathways

The 4,6-dimethyl substitution pattern leaves the C3 and C5 positions of the aromatic ring unsubstituted, whereas the 3,5-dimethyl isomer leaves the C4 and C6 positions available for further functionalization . This regioisomeric distinction dictates the accessible positions for electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or sulfonation. In the 4,6-isomer, the C3 and C5 positions are activated by both the hydroxyl group (strongly activating, ortho/para-directing) and the methyl groups (weakly activating, ortho/para-directing), creating a predictable and distinct substitution pattern that differs from the 3,5-isomer where available positions are at C4 and C6 . For researchers designing synthetic routes to more complex salicylic acid derivatives or heterocyclic compounds, this positional availability is a critical procurement determinant.

Organic synthesis Electrophilic substitution Regioselectivity

Catalytic Potential Inference: Electron-Rich 4,6-Disubstituted Salicylic Acid Derivatives as Organocatalysts

Although 2-hydroxy-4,6-dimethylbenzoic acid itself has not been directly evaluated as an organocatalyst, structurally analogous 4,6-disubstituted salicylic acid derivatives—specifically 4,6-dimethoxysalicylic acid and 4,6-dihydroxysalicylic acid—exhibit excellent catalytic activities for the metal-free oxidative coupling of benzylamines to imines under oxygen atmosphere [1]. The research establishes that electron-rich salicylic acid derivatives with substituents at the 4- and 6-positions are effective in this transformation, affording N-benzylidenebenzylamines in high yields [2]. The 4,6-dimethyl substitution pattern maintains the electronic and steric framework that positions this compound as a candidate for similar catalytic applications, with the methyl groups providing electron donation to enhance catalytic activity relative to unsubstituted salicylic acid [3].

Organocatalysis Oxidative coupling Metal-free catalysis

High-Value Application Scenarios for 2-Hydroxy-4,6-dimethylbenzoic Acid (CAS 6370-32-7) Where Generic Alternatives Are Insufficient


Coordination Chemistry Research Requiring Defined Steric Profiles at Metal-Binding Sites

Research groups investigating structure-activity relationships in metal-salicylate complexes should procure the 4,6-isomer when steric hindrance adjacent to the hydroxyl group is required. The methyl group at C6 (ortho to hydroxyl) creates a steric environment that influences metal approach geometry and complex stability. This is mechanistically relevant for studies involving Fe³⁺, Cu²⁺, Zn²⁺, and Co²⁺ cations, where bidentate chelation through the deprotonated hydroxyl and carboxyl oxygen atoms occurs [1]. The 3,5-isomer cannot substitute in this context because its methyl groups occupy positions that create a fundamentally different steric landscape around the chelation site.

Synthetic Derivatization Requiring C3 or C5 Functionalization Access

In synthetic chemistry workflows where downstream functionalization at the C3 or C5 positions of the aromatic ring is required, the 4,6-isomer is the mandatory procurement choice. The unsubstituted C3 and C5 positions are activated for electrophilic aromatic substitution by both the hydroxyl and methyl groups, enabling predictable nitration, halogenation, or coupling reactions . The alternative 3,5-isomer lacks accessible C3/C5 positions, making it unsuitable for synthetic routes targeting these specific substitution patterns. This positional availability is critical in pharmaceutical intermediate synthesis and agrochemical development .

Metal-Free Organocatalysis Exploratory Research in Oxidative Transformations

For research programs focused on developing metal-free catalytic systems for amine oxidation, 2-hydroxy-4,6-dimethylbenzoic acid represents a structurally justified candidate for evaluation. The literature establishes that 4,6-disubstituted salicylic acid derivatives function as effective organocatalysts in the oxidative coupling of benzylamines to imines, with electron-donating substituents enhancing activity [2]. The 4,6-dimethyl substitution pattern maintains this active scaffold while offering distinct electronic and solubility properties compared to methoxy or hydroxy analogs. Procurement of this compound enables systematic structure-catalytic activity studies without the complication of transition metal contamination [3].

Structure-Activity Relationship Studies Differentiating 4,6- from 3,5-Regioisomers

In medicinal chemistry and biochemical probe development programs, establishing structure-activity relationships requires systematic evaluation of positional isomers. 2-Hydroxy-4,6-dimethylbenzoic acid serves as a defined regioisomer for comparative studies against the 3,5-dimethyl isomer and other methyl-substituted salicylic acid derivatives . Such comparative investigations are essential for determining how methylation position modulates biological target engagement, metabolic stability, and physicochemical properties. The compound's defined purity (97–98%) and commercial availability at research scale support reproducible experimental design .

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